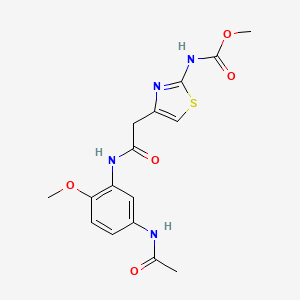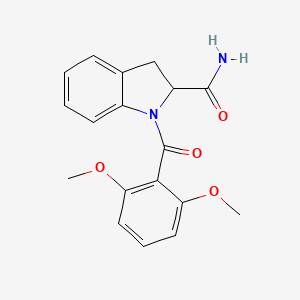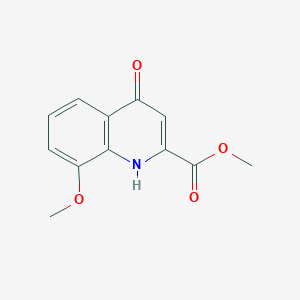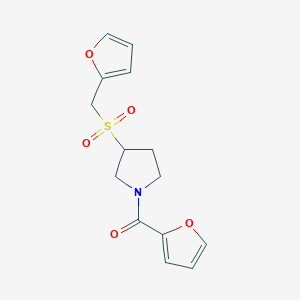![molecular formula C21H19FN4 B2535279 2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890620-57-2](/img/structure/B2535279.png)
2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and has been studied extensively for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activities
Research has explored the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential in antitumor and antimicrobial applications. For instance, certain compounds synthesized from enaminones showed inhibitory effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil. This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy (S. Riyadh, 2011).
Neurodegenerative Disease Treatment
Another significant application is in the development of phosphodiesterase 1 (PDE1) inhibitors, utilizing pyrazolo[3,4-d]pyrimidinones. These inhibitors, particularly a clinical candidate known as ITI-214, have shown promise for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease. This underscores the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in cognitive and central nervous system disorders (Peng Li et al., 2016).
Dyes for Polyester Fibres
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and applied as disperse dyes for polyester fibers, indicating their utility in the textile industry. These compounds were shown to possess desirable fastness properties, suggesting their application in improving or creating new textile materials (D. W. Rangnekar & S. V. Dhamnaskar, 1990).
σ(1) Receptor Antagonists for Neuropathic Pain
The synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists from pyrazolo[1,5-a]pyrimidine derivatives demonstrates their potential in treating neuropathic pain. These compounds, through selective inhibition of σ(1) receptors, have shown efficacy in neuropathic pain models, offering a new avenue for pain management (J. Díaz et al., 2012).
Antiviral and Antimicrobial Applications
Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antiviral and antimicrobial properties. Synthesized compounds showed activity against various pathogens, suggesting their potential in developing new antimicrobial and antiviral agents (S. Y. Hassan, 2013).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets leading to a variety of biological activities .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, affecting multiple pathways .
Result of Action
Related compounds have been reported to exhibit a range of pharmacological effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4/c1-3-18-20(15-7-5-4-6-8-15)21-23-14(2)13-19(26(21)25-18)24-17-11-9-16(22)10-12-17/h4-13,24H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITIXLXGISPYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


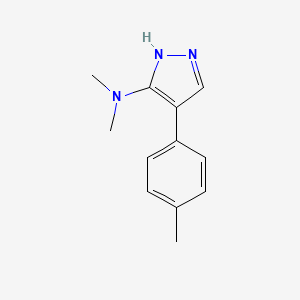

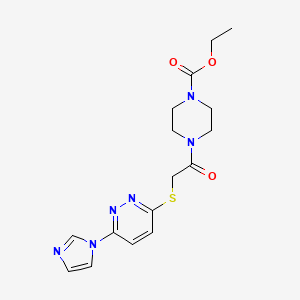
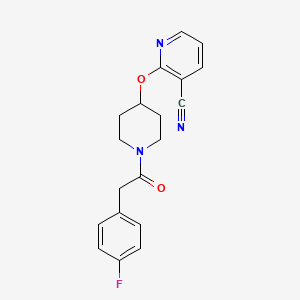

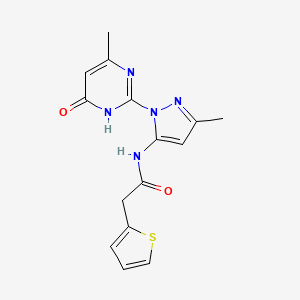
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2535206.png)
